4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine
Brand Name: Vulcanchem
CAS No.: 26035-98-3
VCID: VC1671191
InChI: InChI=1S/C21H20N4/c1-16-12-19-20(22-13-17-8-4-2-5-9-17)23-15-24-21(19)25(16)14-18-10-6-3-7-11-18/h2-12,15H,13-14H2,1H3,(H,22,23,24)
SMILES: CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4
Molecular Formula: C21H20N4
Molecular Weight: 328.4 g/mol

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

CAS No.: 26035-98-3

Cat. No.: VC1671191

Molecular Formula: C21H20N4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine - 26035-98-3

Specification

CAS No. 26035-98-3
Molecular Formula C21H20N4
Molecular Weight 328.4 g/mol
IUPAC Name N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C21H20N4/c1-16-12-19-20(22-13-17-8-4-2-5-9-17)23-15-24-21(19)25(16)14-18-10-6-3-7-11-18/h2-12,15H,13-14H2,1H3,(H,22,23,24)
Standard InChI Key DKFFENXONLDPJC-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4
Canonical SMILES CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4

Introduction

ParameterInformation
CAS Registry Number26035-98-3
IUPAC NameN,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine
Alternative Names7H-Pyrrolo[2,3-d]pyrimidine,7-benzyl-4-(benzylamino)-6-methyl- (8CI); BM 203
Molecular FormulaC₂₁H₂₀N₄
Molecular Weight328.4 g/mol
Chemical StructureFused pyrrole-pyrimidine ring with benzyl groups at positions 4 and 7, and a methyl group at position 6

The compound contains 21 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms, resulting in a molecular weight of 328.4 g/mol . The precise molecular structure includes a pyrrolo[2,3-d]pyrimidine core scaffold with specific substitutions that influence its physicochemical properties and potential biological activities.

Physical Properties and Characteristics

Physical Appearance and Basic Properties

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is typically available as a liquid at standard temperature and pressure . The compound generally has a purity standard of 99.0% when supplied for research purposes . Its physical state as a liquid rather than a crystalline solid distinguishes it from many other heterocyclic compounds and affects its handling and storage requirements.

Synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

Synthetic Approaches

The synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the pyrrolo(2,3-d)pyrimidine core structure through cyclization reactions, followed by selective substitution processes to introduce the benzyl and methyl groups at specific positions.

Structure-Activity Relationships

Importance of Substitution Pattern

The biological activity of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is likely influenced by its specific substitution pattern. The presence of:

  • The benzylamino group at position 4 may contribute to receptor binding and recognition

  • The methyl group at position 6 potentially affects the electronic properties and lipophilicity

  • The benzyl group at position 7 possibly influences the compound's three-dimensional conformation and interaction with biological targets

These structural features collectively determine the compound's biological profile and differentiate it from other pyrrolo(2,3-d)pyrimidine derivatives.

ParameterSpecification
Purity≥99.0% (HPLC)
Physical StateLiquid
Package OptionsGrams, Kilograms
Intended UseResearch and development, Commercial applications
RestrictionsNot for human or veterinary use

These specifications ensure that researchers can access high-quality material for their investigations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator